5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-12(8-13)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-6-14(20)7-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQYLKMJXDHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea under acidic conditions to form 2-amino-4-(3-chlorophenyl)thiazole.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base to form 3-(4-fluorophenyl)-1,2,4-oxadiazole.
Coupling Reaction: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable linker, such as formaldehyde, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole and oxadiazole derivatives. The compound has shown promising results against various bacterial and fungal strains. For instance:
- Synthesis and Screening : A study synthesized new thiazole-substituted 1,3,4-oxadiazole derivatives and reported significant antibacterial and antifungal activities. Compounds with specific substitutions exhibited enhanced efficacy compared to their parent structures .
| Compound | Activity Type | Results |
|---|---|---|
| 5a | Antibacterial | Good activity against E. coli |
| 5e | Antifungal | Effective against Candida species |
Anticancer Research
The compound's structure suggests potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Research has highlighted:
- Cytotoxicity Assays : In vitro studies using glioblastoma cell lines indicated that derivatives of oxadiazoles exhibited significant cytotoxic effects, leading to cell death through DNA damage mechanisms .
| Study Focus | Cell Line | Observed Effect |
|---|---|---|
| Cytotoxicity Assay | LN229 (Glioblastoma) | Induced apoptosis |
| Colony Formation Assay | Various Cancer Lines | Inhibited colony growth |
In Silico Studies
Computational modeling has been employed to predict the interactions between the compound and biological targets. Docking simulations have suggested that the compound can effectively bind to specific proteins involved in cancer pathways, which may enhance its therapeutic potential .
Case Study 1: Antimicrobial Screening
A comprehensive study synthesized several derivatives of thiazole and oxadiazole for antimicrobial screening. The results indicated that compounds with fluorine substitution exhibited superior activity against both gram-positive and gram-negative bacteria compared to non-fluorinated analogs.
Case Study 2: Anticancer Efficacy
In a study focused on anticancer properties, researchers synthesized multiple oxadiazole derivatives and evaluated their effects on various cancer cell lines. The findings suggested that the presence of chlorophenyl groups significantly improved the cytotoxicity of these compounds against resistant cancer types.
Mechanism of Action
The mechanism of action of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Isostructural Derivatives
Halogen-Substituted Isostructural Compounds
Compounds 4 and 5 from and are isostructural derivatives with triclinic $ P\overline{1} $ symmetry. They differ only in halogen substituents:
- Compound 4 : 4-chlorophenyl
- Compound 5 : 4-fluorophenyl
Both compounds exhibit nearly identical molecular conformations but differ in crystal packing due to the steric and electronic effects of Cl vs. F. The smaller fluorine atom allows tighter packing, whereas the bulkier chlorine introduces slight lattice adjustments. This demonstrates how halogen choice impacts solid-state properties without altering the core structure .
Table 1: Structural Comparison of Isostructural Halogen Derivatives
Antimicrobial Activity of Analogous Compounds
- Compound 4 (): A 4-chlorophenyl-thiazole derivative demonstrated antimicrobial activity against pathogens like S. aureus and E. coli .
- 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (): Exhibited activity in agar diffusion tests against C. albicans and Gram-negative bacteria .
The target compound’s 4-fluorophenyl and 3-chlorophenyl groups may enhance biofilm penetration or target binding compared to nitro or pyridinyl substituents in analogs.
Physicochemical Properties and Crystal Packing
Impact of Halogens on Solubility and Lipophilicity
Comparison with Other Oxadiazole and Thiazole Derivatives
Thiadiazole and Triazole Analogs
- 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine (): Shows fungicidal activity, highlighting the importance of chlorophenyl groups in bioactivity .
- 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (): Combines Cl, F, and sulfanyl groups, suggesting synergistic electronic effects for target binding .
Oxadiazole Derivatives with Varied Substituents
Biological Activity
The compound 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C19H13ClFN3O2S
- Molecular Weight : 401.84 g/mol
- LogP : 6.1662
- Polar Surface Area : 49.169 Ų
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
- Mechanism of Action : The compound induces apoptosis through the activation of p53 and caspase-3 pathways, leading to programmed cell death .
Case Study: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives found that those with halogen substitutions exhibited enhanced biological activity against MCF-7 cells. The specific compound demonstrated an IC50 value in the micromolar range, indicating a strong anticancer effect .
Antimicrobial Activity
The oxadiazole ring structure is associated with broad-spectrum antimicrobial properties. Compounds containing this moiety have been shown to possess antibacterial, antifungal, and antiviral activities:
- Antibacterial Effects : Compounds similar to 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole have been reported to inhibit the growth of Escherichia coli and other pathogens .
- Antifungal Activity : Research indicates that derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating infections .
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been implicated in:
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation markers in vitro .
- Analgesic Properties : There is emerging evidence supporting their use as analgesics in pain management .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical steps involved?
The synthesis typically involves multi-step protocols. For example, a general approach includes:
- Step 1: Reaction of a thiazole intermediate (e.g., 4-(3-chlorophenyl)-1,3-thiazole) with a halogenated oxadiazole precursor.
- Step 2: Coupling the thiazole moiety to the oxadiazole core via a methylene linker using nucleophilic substitution or Suzuki-Miyaura cross-coupling.
- Step 3: Optimization of reaction conditions (e.g., 70–80°C, PEG-400 solvent, and Bleaching Earth Clay catalyst at pH 12.5) to enhance yield and purity .
- Purification: Post-reaction workup includes ice-water quenching, filtration, and recrystallization from aqueous acetic acid to isolate the pure product .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, with chemical shifts for aromatic protons (e.g., 4-fluorophenyl protons at ~7.2–7.8 ppm) and methylene bridges (~4.5 ppm) .
- IR Spectroscopy: Key absorptions for C=N (1600–1650 cm) and C-S (650–750 cm) bonds confirm oxadiazole and thiazole rings .
- HRMS: High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What physicochemical properties are critical for its stability and handling in research?
- Melting Point: Determined via differential scanning calorimetry (DSC) to assess purity (e.g., analogs like 3-Allyl-thiazole derivatives melt at 91–93°C) .
- Solubility: Tested in polar (DMSO, ethanol) and nonpolar solvents; oxadiazole derivatives often show limited aqueous solubility, requiring DMSO for biological assays .
- Hygroscopicity: Stability studies under controlled humidity (e.g., 25°C/60% RH) prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or hydrolysis)?
- Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce unwanted byproducts by controlling reaction selectivity .
- Temperature Control: Maintaining 70–80°C prevents thermal degradation of sensitive intermediates (e.g., oxadiazole rings) .
- Solvent Selection: PEG-400 enhances reaction homogeneity and stabilizes intermediates via hydrogen bonding .
Q. What biological activities have been hypothesized for this compound, and what mechanistic insights exist?
- Anticancer Potential: Analogous thiazole-oxadiazole hybrids inhibit kinase pathways (e.g., EGFR or PI3K) by binding to ATP pockets, as shown in molecular docking studies .
- Antimicrobial Activity: Structural analogs disrupt bacterial cell membranes via thiazole-mediated lipid interaction, supported by MIC assays against S. aureus and E. coli .
- Mechanistic Validation: In vitro assays (e.g., apoptosis markers like caspase-3 activation) and in silico ADMET predictions guide target validation .
Q. How can contradictory data in biological studies (e.g., varying IC values) be resolved?
- Experimental Variables: Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), or compound purity (HPLC ≥95%) may explain discrepancies .
- Structural Isomerism: Verify stereochemical purity via X-ray crystallography (e.g., crystal structure analysis in ).
- Dose-Response Reproducibility: Replicate studies under standardized conditions (e.g., 24–48 hr exposure, 10 µM–100 µM range) .
Methodological Notes
- Synthesis Optimization: Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and adjust stoichiometry in real-time .
- Data Interpretation: Cross-validate spectral data with computational tools (e.g., ChemDraw for NMR prediction) .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
